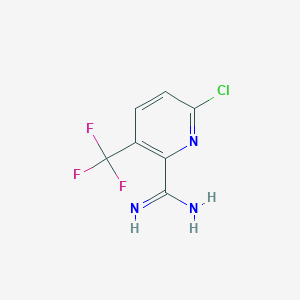
6-Chloro-3-(trifluoromethyl)picolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(trifluoromethyl)picolinimidamide is an organic compound with the molecular formula C7H6Cl2F3N3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a picolinimidamide moiety, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-3-(trifluoromethyl)picolinimidamide involves the reaction of 6-aminomethylpyridine with trifluoroacetic anhydride, followed by treatment with hydrochloric acid to yield the desired product[2][2]. The reaction conditions typically involve:
Step 1: Reacting 6-aminomethylpyridine with trifluoroacetic anhydride in an inert atmosphere.
Step 2: Treating the intermediate product with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve bulk synthesis techniques, ensuring high yield and purity. These methods may include:
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(trifluoromethyl)picolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group[2][2].
Applications De Recherche Scientifique
6-Chloro-3-(trifluoromethyl)picolinimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways related to its biological or chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboximidamide: Shares a similar trifluoromethyl group but lacks the chloro group.
6-Chloro-3-(trifluoromethyl)pyridine: Similar structure but without the imidamide moiety.
Uniqueness
6-Chloro-3-(trifluoromethyl)picolinimidamide is unique due to the combination of its chloro, trifluoromethyl, and picolinimidamide groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C7H5ClF3N3 |
|---|---|
Poids moléculaire |
223.58 g/mol |
Nom IUPAC |
6-chloro-3-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H5ClF3N3/c8-4-2-1-3(7(9,10)11)5(14-4)6(12)13/h1-2H,(H3,12,13) |
Clé InChI |
DJBYMZICWOBJGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)C(=N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


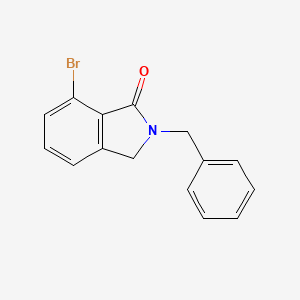
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
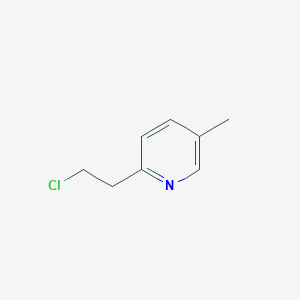
![2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)
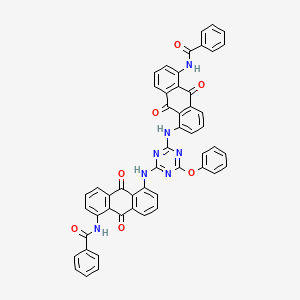
![4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B13139600.png)

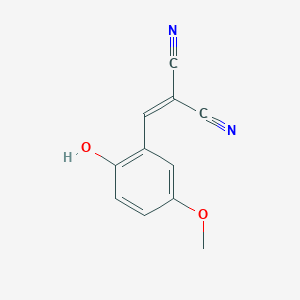
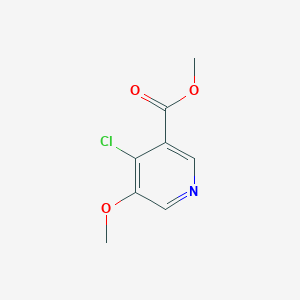
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B13139618.png)


